molecular formula C25H24N4 B11182847 2-[3-(1H-1,3-Benzodiazol-2-YL)-4-(3-methylphenyl)butan-2-YL]-1H-1,3-benzodiazole

2-[3-(1H-1,3-Benzodiazol-2-YL)-4-(3-methylphenyl)butan-2-YL]-1H-1,3-benzodiazole

Cat. No.: B11182847
M. Wt: 380.5 g/mol
InChI Key: MRZXGCVXVOWURN-UHFFFAOYSA-N
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Description

2-[3-(1H-1,3-Benzodiazol-2-YL)-4-(3-methylphenyl)butan-2-YL]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-1,3-Benzodiazol-2-YL)-4-(3-methylphenyl)butan-2-YL]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the condensation of 1H-1,3-benzodiazole with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The temperature and pH conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-1,3-Benzodiazol-2-YL)-4-(3-methylphenyl)butan-2-YL]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[3-(1H-1,3-Benzodiazol-2-YL)-4-(3-methylphenyl)butan-2-YL]-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[3-(1H-1,3-Benzodiazol-2-YL)-4-(3-methylphenyl)butan-2-YL]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-Benzodiazole: A simpler benzodiazole compound with similar structural features.

    2-(1H-1,3-Benzodiazol-2-yl)ethan-1-amine: Another benzodiazole derivative with different functional groups.

Uniqueness

2-[3-(1H-1,3-Benzodiazol-2-YL)-4-(3-methylphenyl)butan-2-YL]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both benzodiazole and methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H24N4

Molecular Weight

380.5 g/mol

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)butan-2-yl]-1H-benzimidazole

InChI

InChI=1S/C25H24N4/c1-16-8-7-9-18(14-16)15-19(25-28-22-12-5-6-13-23(22)29-25)17(2)24-26-20-10-3-4-11-21(20)27-24/h3-14,17,19H,15H2,1-2H3,(H,26,27)(H,28,29)

InChI Key

MRZXGCVXVOWURN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C2=NC3=CC=CC=C3N2)C(C)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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